molecular formula C20H13F3N2O2 B10850675 (Z)-2-(pyridin-3-ylmethylene)-3-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrrolizin-1-one

(Z)-2-(pyridin-3-ylmethylene)-3-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B10850675
M. Wt: 370.3 g/mol
InChI Key: NUADOLYUKJMRKY-WJDWOHSUSA-N
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Description

MR-16089 is a small molecular compound with the chemical formula C20H13F3N2O2. It is known for its role as an inhibitor of cytochrome P450 19, which is involved in various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MR-16089 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of a substituted benzaldehyde with a trifluoromethylated amine under acidic conditions to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of MR-16089 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

MR-16089 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of MR-16089, such as its oxides, reduced forms, and substituted analogs .

Scientific Research Applications

MR-16089 has a wide range of scientific research applications:

Mechanism of Action

MR-16089 exerts its effects by inhibiting cytochrome P450 19, an enzyme involved in the metabolism of various substrates. This inhibition disrupts the normal biochemical pathways, leading to altered cellular functions. The compound targets specific molecular pathways, including those involved in steroidogenesis and xenobiotic metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MR-16089

MR-16089 is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C20H13F3N2O2

Molecular Weight

370.3 g/mol

IUPAC Name

(2Z)-2-(pyridin-3-ylmethylidene)-3-[4-(trifluoromethoxy)phenyl]-3H-pyrrolizin-1-one

InChI

InChI=1S/C20H13F3N2O2/c21-20(22,23)27-15-7-5-14(6-8-15)18-16(11-13-3-1-9-24-12-13)19(26)17-4-2-10-25(17)18/h1-12,18H/b16-11-

InChI Key

NUADOLYUKJMRKY-WJDWOHSUSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(N3C=CC=C3C2=O)C4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C=C2C(N3C=CC=C3C2=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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